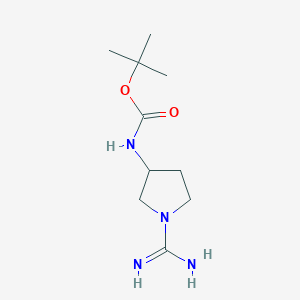
Serine Hydrolase Inhibitor-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-10 is a chemical compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, making them essential for numerous physiological functions, including digestion, blood clotting, and neural signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serine Hydrolase Inhibitor-10 typically involves the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams. These electrophiles covalently react with the serine nucleophile in the active site of the enzyme . The synthetic route may include steps such as:
Formation of the electrophile: This can involve the reaction of an appropriate precursor with reagents like phosgene or isocyanates.
Coupling with the inhibitor scaffold: The electrophile is then coupled with a scaffold molecule that provides specificity for the target serine hydrolase.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
Serine Hydrolase Inhibitor-10 primarily undergoes covalent binding reactions with the serine residue in the active site of serine hydrolases. This reaction is typically irreversible and involves the formation of a stable covalent bond between the inhibitor and the enzyme .
Common Reagents and Conditions
Major Products
The major product of the reaction between this compound and a serine hydrolase is a covalently modified enzyme-inhibitor complex. This complex is typically inactive, effectively inhibiting the enzyme’s catalytic activity .
Scientific Research Applications
Serine Hydrolase Inhibitor-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Serine Hydrolase Inhibitor-10 exerts its effects by covalently binding to the serine residue in the active site of serine hydrolases. This binding involves a proton relay mechanism, typically involving a catalytic triad consisting of serine, histidine, and an acidic residue (aspartate or glutamate) . The inhibitor forms a stable covalent bond with the serine nucleophile, rendering the enzyme inactive and preventing it from catalyzing the hydrolysis of its substrates .
Comparison with Similar Compounds
Similar Compounds
Carbamates: These compounds also inhibit serine hydrolases by forming covalent bonds with the active site serine.
Activated Ketones: These compounds react with the serine nucleophile to form stable covalent adducts.
Lactones and Lactams: These cyclic compounds are also used as serine hydrolase inhibitors due to their ability to form covalent bonds with the enzyme.
Uniqueness
Serine Hydrolase Inhibitor-10 is unique in its specificity and potency. It has been optimized to selectively target specific serine hydrolases with high affinity, making it a valuable tool for studying enzyme function and developing therapeutic agents .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
(4-methylpyrazol-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H15N3O/c1-9-7-11-13(8-9)10(14)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3 |
InChI Key |
OSNDHJDVIJJVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)





![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)
![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
